5-chloro-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide
CAS No.: 2034593-24-1
Cat. No.: VC11793983
Molecular Formula: C14H12ClN3O2S
Molecular Weight: 321.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034593-24-1 |
|---|---|
| Molecular Formula | C14H12ClN3O2S |
| Molecular Weight | 321.8 g/mol |
| IUPAC Name | 5-chloro-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C14H12ClN3O2S/c15-13-5-4-12(21-13)14(19)16-9-10(11-3-1-8-20-11)18-7-2-6-17-18/h1-8,10H,9H2,(H,16,19) |
| Standard InChI Key | CIVIDCNEHOXNAY-UHFFFAOYSA-N |
| SMILES | C1=CN(N=C1)C(CNC(=O)C2=CC=C(S2)Cl)C3=CC=CO3 |
| Canonical SMILES | C1=CN(N=C1)C(CNC(=O)C2=CC=C(S2)Cl)C3=CC=CO3 |
Introduction
Chemical Identity and Structural Analysis
Molecular Characteristics
The compound’s molecular formula is C₁₄H₁₂ClN₃O₂S, with a molecular weight of 321.8 g/mol . Its structure integrates three heterocyclic systems:
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A thiophene ring substituted with chlorine at position 5 and a carboxamide group at position 2.
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An ethyl bridge connecting the thiophene carboxamide to a furan-2-yl group and a 1H-pyrazol-1-yl group.
This arrangement creates a rigid, planar framework conducive to π-π stacking and hydrogen bonding, which are critical for target binding .
Table 1: Key physicochemical properties
| Property | Value |
|---|---|
| CAS Number | 2034593-24-1 |
| Molecular Formula | C₁₄H₁₂ClN₃O₂S |
| Molecular Weight | 321.8 g/mol |
| Density | Not available |
| Melting/Boiling Points | Not available |
Synthesis and Structural Modification
Proposed Synthetic Routes
The synthesis likely involves sequential coupling reactions:
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Thiophene-2-carboxylic acid activation: Conversion of 5-chlorothiophene-2-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂).
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Amine preparation: Synthesis of 2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethylamine via reductive amination of furfurylamine with pyrazole aldehydes.
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Amide bond formation: Reaction of the acid chloride with the amine in the presence of a base (e.g., triethylamine) to yield the final product .
Table 2: Key intermediates and reagents
| Step | Intermediate | Reagents/Conditions |
|---|---|---|
| 1 | 5-Chlorothiophene-2-carbonyl chloride | SOCl₂, reflux, 4–6 h |
| 2 | 2-(Furan-2-yl)-2-(1H-pyrazol-1-yl)ethylamine | NaBH₃CN, MeOH, 24 h |
| 3 | Final compound | Et₃N, DCM, 0°C to RT, 12 h |
Challenges in Synthesis
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Steric hindrance: Bulky furan and pyrazole groups may impede amide bond formation, necessitating high-dilution conditions.
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Purification: Polar byproducts require chromatographic separation using silica gel or reverse-phase HPLC.
Biological Activity and Mechanistic Insights
Hypothesized Targets
The compound’s structure suggests affinity for:
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Kinase enzymes: Pyrazole and carboxamide groups may bind ATP pockets (e.g., EGFR, VEGFR).
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G-protein-coupled receptors (GPCRs): Furan and thiophene moieties could interact with hydrophobic transmembrane domains .
Anticipated Pharmacological Effects
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Antiproliferative activity: Chlorothiophene derivatives are known tubulin polymerization inhibitors, inducing G2/M cell cycle arrest.
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Antimicrobial effects: Furan-containing compounds exhibit broad-spectrum activity against Gram-positive bacteria and fungi .
Comparative Analysis with Structural Analogs
Sulfonamide Derivative (CAS 2034294-67-0)
A closely related compound replaces the carboxamide with a sulfonamide group (C₁₅H₁₆ClN₃O₃S₂, MW 385.88) . Key differences include:
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Enhanced solubility: Sulfonamide’s polar nature improves aqueous solubility.
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Reduced metabolic stability: Sulfonamides are prone to oxidative metabolism compared to carboxamides.
Indole-Thiophene Hybrids
Compounds like N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-3-carboxamide (CAS 2034526-27-5) share similar design principles but prioritize indole’s intercalation properties over furan’s electronic effects.
Future Directions and Research Gaps
Priority Investigations
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Target identification: High-throughput screening against kinase and GPCR libraries.
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ADMET profiling: Assessment of permeability (Caco-2 assays), metabolic stability (microsomal incubation), and toxicity (HEK293 cell viability) .
Synthetic Optimization
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Catalytic methods: Enantioselective synthesis using organocatalysts to access chiral derivatives.
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Prodrug strategies: Esterification of the carboxamide to enhance oral bioavailability.
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